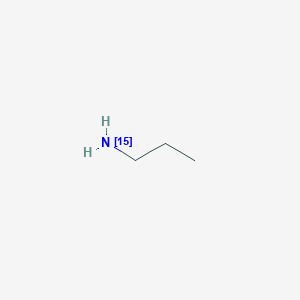
methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate
Descripción general
Descripción
Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . Quinazoline and its derivatives, including quinazolinones, are of great interest in organic synthesis and medicinal chemistry fields as they possess a broad range of pharmacological activities .
Synthesis Analysis
The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Many years later, quinazoline was obtained by decarboxylation of the 2-carboxy derivative (quinazolinone), which can be synthesized more easily by a different method .Molecular Structure Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Physical And Chemical Properties Analysis
Quinazoline is a yellow-colored compound, usually found in crystalline form . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate and its derivatives have been extensively studied for their analgesic and anti-inflammatory properties. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, showing potent analgesic and anti-inflammatory activities (Dewangan et al., 2016). Kumar et al. (2014) and Bhati (2013) also synthesized similar compounds, which exhibited significant anti-inflammatory and analgesic effects (Kumar et al., 2014); (Bhati, 2013).
Antimicrobial Activity
Saravanan et al. (2015) highlighted the antimicrobial potential of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives (Saravanan et al., 2015). Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents, showing effectiveness against various microorganisms (Desai et al., 2007).
Corrosion Inhibition
Kadhim et al. (2017) evaluated 2-Methyl-4H-benzo[ d ][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their corrosion inhibition properties on mild steel, demonstrating their effectiveness in hydrochloric acid solutions (Kadhim et al., 2017).
Alzheimer's Disease Treatment
Zarei et al. (2021) reported the synthesis of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial for treating Alzheimer's disease (Zarei et al., 2021).
Antitumor Activity
El-Badry et al. (2020) conducted a study on 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives, finding significant antitumor activity against various human tumor cell lines, including melanoma, ovarian cancer, and renal cancer (El-Badry et al., 2020).
Anticonvulsant Effects
Malik et al. (2013) synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, evaluating their anticonvulsant effects through various experimental epilepsy models (Malik et al., 2013).
Chemosensor Development
Cheng et al. (2008) synthesized 8-hydroxyquinoline benzoates with azo substituents, enabling selective sensing of Hg2+, demonstrating potential as colorimetric Hg2+-selective chemosensors (Cheng et al., 2008).
Mecanismo De Acción
Target of Action
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a novel quinazolinone analogue It has been tested for its antibacterial, antitubercular, and anti-hiv potencies , suggesting that it may interact with targets related to these diseases.
Mode of Action
It has shown potent activity against various gram-positive and gram-negative microorganism strains . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its antibacterial, antitubercular, and anti-hiv activities , it may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Result of Action
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has shown promising antimicrobial, antitubercular, and anti-HIV activities . It has exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity . These results suggest that the compound can effectively inhibit the growth of these pathogens, leading to their eradication.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)12-7-3-5-9-14(12)18-10-17-13-8-4-2-6-11(13)15(18)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFRXIRCPTOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312253 | |
| Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51310-21-5 | |
| Record name | NSC251912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51310-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



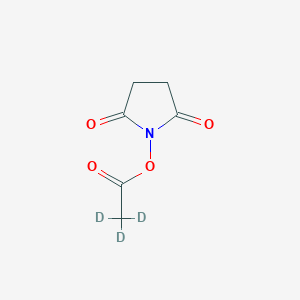
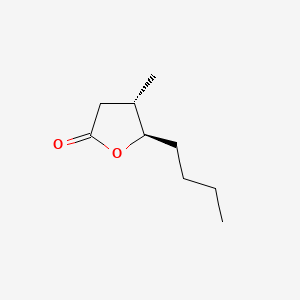
![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)

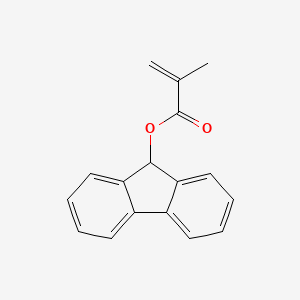
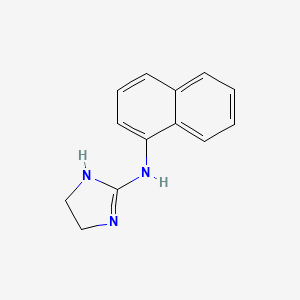


![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3334234.png)

